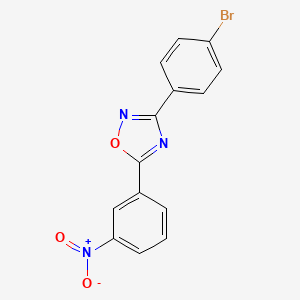

3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

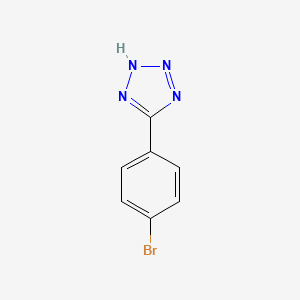

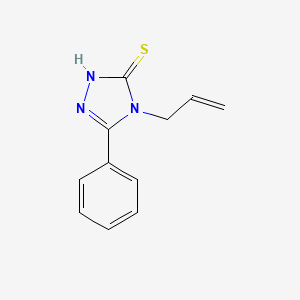

The synthesis of oxadiazole derivatives, including compounds related to "3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole," involves several key steps, such as the formation of the oxadiazole ring through dehydration reactions or cyclization processes. Compounds like 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one are synthesized and characterized using NMR and IR spectroscopy, highlighting the importance of these techniques in confirming the structure of synthesized oxadiazole derivatives (Ustabaş et al., 2020).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often studied through crystallographic and spectroscopic methods. These analyses reveal the planarity of the oxadiazole ring and its conjugation with adjacent phenyl rings, which is crucial for understanding the electronic properties and reactivity of these compounds. For example, compounds with similar structures have been shown to have planar configurations that are essential for their interactions and biological activities (Batista, Carpenter, & Srivastava, 2000).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, including substitutions and cyclization, which are influenced by their electronic and steric properties. The presence of electron-withdrawing or electron-donating groups on the phenyl rings attached to the oxadiazole moiety affects the reactivity and types of chemical transformations these compounds can undergo. Studies like those on nitration reactions of oxadiazole derivatives illustrate the impact of substituents on reaction pathways and product distributions (Blackhall, Brydon, Sagar, & Smith, 1980).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Properties

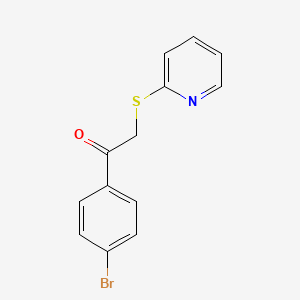

- Antibacterial Activity : 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole derivatives have shown significant antibacterial activity. For instance, compounds synthesized from phenyl acetic acid derivatives and thiosemicarbazide exhibited notable antibacterial effectiveness against Salmonella typhi. This suggests their potential in combating specific bacterial infections (Salama, 2020).

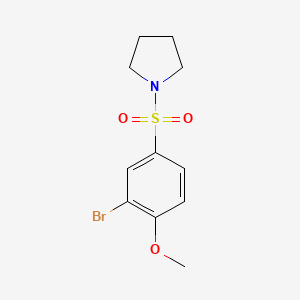

- Antimicrobial Properties : Some derivatives of 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole have been reported to possess considerable antimicrobial properties. For instance, S-substituted derivatives of this compound were synthesized and evaluated against a range of bacteria, including gram-negative and gram-positive strains, showing significant activity relative to standard drugs (Aziz‐ur‐Rehman et al., 2013).

Liquid Crystalline Properties

- Mesogenic Materials : Derivatives of 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole have been utilized in the synthesis of mesogenic materials. Notably, a series bearing 1,3,4-oxadiazole ring with a nitro terminal group displayed various liquid crystalline mesophases, suggesting their potential application in liquid crystal technology (Abboud, Lafta, & Tomi, 2017).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Certain 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. For instance, studies have shown these compounds can act as corrosion inhibitors for mild steel in hydrochloric acid medium, offering insights into their potential industrial applications in protecting metals against corrosion (Kalia et al., 2020).

Biological Activity and Drug Development

- Central Nervous System Activity : Certain 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole derivatives have shown promising results in central nervous system (CNS) depressant activities, highlighting their potential in developing drugs for treating CNS-related disorders (Singh et al., 2012).

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3/c15-11-6-4-9(5-7-11)13-16-14(21-17-13)10-2-1-3-12(8-10)18(19)20/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJSUPPXHAHSSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351451 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

CAS RN |

429624-16-8 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)